molecular formula C20H11N3O2S3 B1402785 3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one CAS No. 1380572-34-8

3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one

Cat. No.: B1402785
CAS No.: 1380572-34-8
M. Wt: 421.5 g/mol
InChI Key: HZNZKRZQNNFQMY-QGMBQPNBSA-N
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Description

3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one is a complex organic compound featuring a benzothiazole ring system fused with a thiazolidinone moiety. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core followed by the introduction of the thiazolidinone ring. Common synthetic routes include:

  • Condensation Reactions: The initial step often involves the condensation of 2-aminothiophenol with chloroacetic acid to form benzothiazole derivatives.

  • Cyclization Reactions: Subsequent cyclization reactions are employed to introduce the thiazolidinone ring, often using reagents like thiourea and aldehydes.

  • Oxidation Reactions: Final oxidation steps may be required to achieve the desired functional groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs.

Types of Reactions:

  • Oxidation Reactions: Oxidation of the thiazolidinone ring can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction Reactions: Reduction of the compound can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: Substitution reactions can be carried out to introduce various functional groups, using reagents like halides or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.

  • Substitution: Halides, alkylating agents, and strong bases.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the thiazolidinone ring.

  • Reduction Products: Reduced forms of the compound, often with altered functional groups.

  • Substitution Products: Derivatives with different substituents on the benzothiazole or thiazolidinone rings.

Scientific Research Applications

This compound has garnered interest in various fields of scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: The compound exhibits biological activity, making it a candidate for drug development.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

  • Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan derivatives.

  • Thiazolidinone Derivatives: Other thiazolidinone-based compounds with different substituents.

Uniqueness: This compound is unique due to its specific combination of benzothiazole and thiazolidinone rings, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(5E)-3-(1,3-benzothiazol-6-yl)-5-[2-(1H-indol-3-yl)-2-oxoethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O2S3/c24-16(13-9-21-14-4-2-1-3-12(13)14)8-18-19(25)23(20(26)28-18)11-5-6-15-17(7-11)27-10-22-15/h1-10,21H/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNZKRZQNNFQMY-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C=C3C(=O)N(C(=S)S3)C4=CC5=C(C=C4)N=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)/C=C/3\C(=O)N(C(=S)S3)C4=CC5=C(C=C4)N=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one
Reactant of Route 2
3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one
Reactant of Route 3
3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one
Reactant of Route 4
3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one
Reactant of Route 5
3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one
Reactant of Route 6
3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one

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